molecular formula C11H10N4O2 B14883490 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14883490
M. Wt: 230.22 g/mol
InChI Key: LZBDAKATZPXLDI-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a pyrazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyrimidine-4-carboxylic acid with 5-methylpyrazine-2-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to its dual-ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H10N4O2/c1-6-4-13-10(5-12-6)8-3-9(11(16)17)15-7(2)14-8/h3-5H,1-2H3,(H,16,17)

InChI Key

LZBDAKATZPXLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)C(=O)O

Origin of Product

United States

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